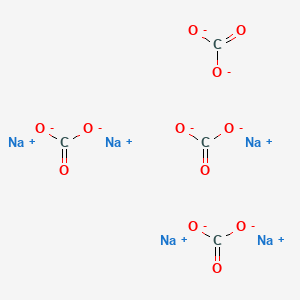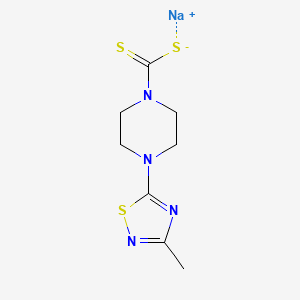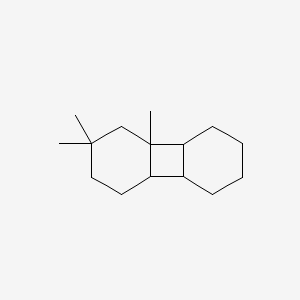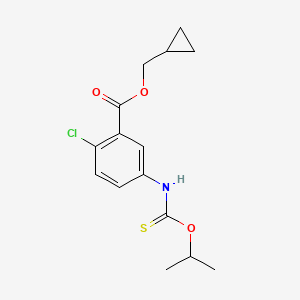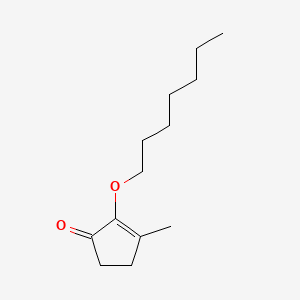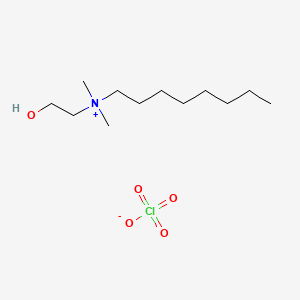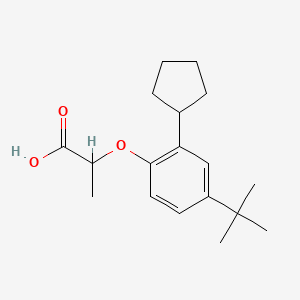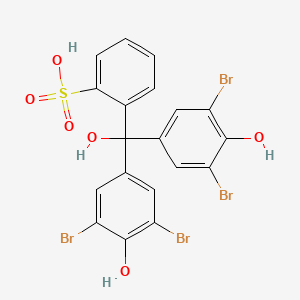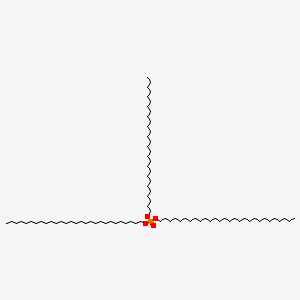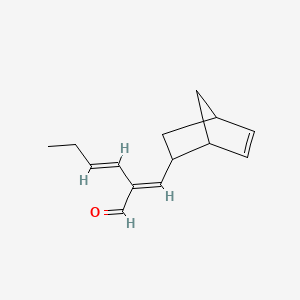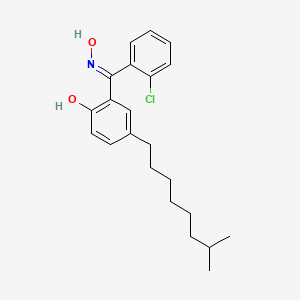
Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is an organic compound belonging to the class of esters. It is characterized by a cyclohexane ring substituted with a tert-butyl group at the 4-position and an ester functional group derived from butanol. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 4-(1,1-dimethylethyl)cyclohexanecarboxylic acid with butanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride followed by reduction and subsequent esterification with butanol.
Industrial Production Methods: In industrial settings, the compound is typically produced using continuous flow reactors to ensure efficient and scalable synthesis. The choice of catalyst and reaction conditions is optimized to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Substitution reactions at the cyclohexane ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Cyclohexanone, cyclohexanol
Reduction: Cyclohexanol, cyclohexane
Substitution: Various substituted cyclohexanes
Aplicaciones Científicas De Investigación
Chemistry: Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is used as a synthetic intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is explored for its use in drug delivery systems and as a precursor for active pharmaceutical ingredients. Industry: The compound finds applications in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate exerts its effects depends on its specific application. For instance, in drug delivery, it may interact with biological membranes and facilitate the transport of active compounds. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Butyl 4-ethylcyclohexanecarboxylate
Butyl 4-methylcyclohexanecarboxylate
Butyl 4-(1-methylethyl)cyclohexanecarboxylate
Uniqueness: Butyl 4-(1,1-dimethylethyl)cyclohexanecarboxylate is distinguished by the presence of the tert-butyl group, which imparts greater steric hindrance and stability compared to its analogs with smaller alkyl groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial domains. Its unique chemical structure and versatile reactivity make it a valuable compound in research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Número CAS |
84731-69-1 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.38 g/mol |
Nombre IUPAC |
butyl 4-tert-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H28O2/c1-5-6-11-17-14(16)12-7-9-13(10-8-12)15(2,3)4/h12-13H,5-11H2,1-4H3 |
Clave InChI |
JAJKHHAYOBZFSU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1CCC(CC1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


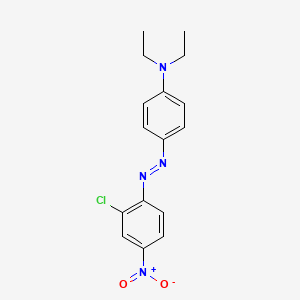
![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
